Product packaging for 1-Benzo[1,3]dioxol-4-ylethanol(Cat. No.:)

1-Benzo[1,3]dioxol-4-ylethanol

Cat. No.: B8012730
M. Wt: 166.17 g/mol
InChI Key: DGOCRYHPEUOUCO-UHFFFAOYSA-N
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Description

1-Benzo[1,3]dioxol-4-ylethanol is a chemical compound of interest in synthetic organic and medicinal chemistry research. Compounds featuring the benzo[1,3]dioxole moiety, such as piperonyl group, are frequently utilized as key intermediates and building blocks in the synthesis of more complex molecules . Researchers explore these structures in various applications, including the development of potential pharmaceutical candidates. For instance, analogs containing the benzo[1,3]dioxol group have been investigated for potential anticonvulsant activity and as synthetic precursors in projects aimed at creating analogs of existing drugs like stiripentol . The specific properties, mechanism of action, and research applications for this compound itself require further characterization by qualified researchers. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B8012730 1-Benzo[1,3]dioxol-4-ylethanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzodioxol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)7-3-2-4-8-9(7)12-5-11-8/h2-4,6,10H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOCRYHPEUOUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of the Benzobenchchem.comcaltech.edudioxole Moiety in Organic Synthesis and Chemical Biology

The benzo caltech.edudioxole ring system, also known as the methylenedioxyphenyl group, is a prominent structural motif in a vast array of organic compounds. aobchem.com This bicyclic structure, consisting of a benzene (B151609) ring fused to a 1,3-dioxole (B15492876) ring, is not merely a passive scaffold but an active contributor to the chemical and biological properties of the molecules it constitutes. ncl.res.in Its presence can influence a molecule's stability, reactivity, and biological activity. ncl.res.in

In the realm of organic synthesis , the benzo caltech.edudioxole moiety is a versatile building block. It is often incorporated into more complex molecular architectures. worldresearchersassociations.comias.ac.in For instance, it can serve as a precursor in the synthesis of various heterocyclic compounds and has been utilized in cross-coupling reactions like the Suzuki-Miyaura coupling to create novel derivatives. worldresearchersassociations.com The synthesis of compounds containing this moiety often starts from readily available precursors like catechol or piperonal (B3395001). aobchem.comrsc.org

In chemical biology and medicinal chemistry , the benzo caltech.edudioxole group is recognized as a significant pharmacophore found in numerous natural products and synthetic compounds with diverse biological activities. researchgate.netresearchgate.net These activities include anticancer, anti-inflammatory, and antimicrobial properties. smolecule.comevitachem.com The specific substitution pattern on the benzodioxole ring plays a crucial role in determining the compound's interaction with biological targets. vulcanchem.com For example, derivatives have been investigated for their potential as nervous system stimulants and as modulators of ATP-binding cassette transporters. smolecule.com The structural rigidity and electronic nature of the benzo caltech.edudioxole ring system are key to its function in these biologically active molecules.

Overview of Research Trajectories for Chiral Arylethanol Derivatives

Chiral arylethanol derivatives are a class of compounds of significant interest in synthetic organic chemistry and pharmacology. The stereochemistry of the hydroxyl-bearing carbon atom is often crucial for their biological activity, making their enantioselective synthesis a primary research focus.

A major trajectory in the synthesis of chiral arylethanols is the asymmetric reduction of the corresponding prochiral ketones . researchgate.netresearchgate.net This transformation is frequently accomplished using biocatalysts, such as whole-cell systems or isolated enzymes. For the closely related isomer, 1-(benzo[d] caltech.edudioxol-5-yl)ethanone, studies have demonstrated highly efficient and enantioselective reduction using various bacterial strains. For example, Lactobacillus paracasei BD101 has been used to produce (R)-1-(1,3-benzodioxol-5-yl)ethanol with high enantiomeric excess (>99%). researchgate.net Similarly, Lactobacillus fermentum P1 has been employed for the synthesis of the (S)-enantiomer, also with excellent enantioselectivity and conversion rates. researchgate.netnih.gov These biocatalytic methods are often favored for their mild reaction conditions and environmental compatibility. researchgate.net

Another research avenue involves the kinetic resolution of racemic arylethanols . While less common for this specific subclass, this method is a staple in chiral synthesis. It involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

The development of catalytic asymmetric methods using chiral metal complexes or organocatalysts is also a significant area of research for the synthesis of chiral alcohols. ncl.res.in These methods offer a high degree of control over the stereochemical outcome and are scalable for practical applications.

Scope and Academic Relevance of 1 Benzobenchchem.comcaltech.edudioxol 4 Ylethanol Studies

Chemo- and Regioselective Synthetic Approaches to 1-(Benzorsc.orgnih.govdioxol-4-yl)ethanone Precursors

The synthesis of the key precursor, 1-(benzo rsc.orgnih.govdioxol-4-yl)ethanone, requires precise control to ensure the correct placement of the acetyl group on the benzodioxole ring.

Traditional Chemical Synthesis Pathways

Traditional methods for synthesizing benzodioxole derivatives often begin with precursors like catechol or other hydroxylated aromatic compounds. The formation of the benzodioxole ring is typically achieved through methylenation. Following the creation of the core ring structure, functional groups can be introduced. For instance, a formyl or halogen group can be added at the 4-position, which can then be converted to the desired acetyl group through various classical organic reactions. One common approach involves the Friedel-Crafts acylation of 1,3-benzodioxole (B145889), though this can sometimes lead to mixtures of isomers, necessitating careful control of reaction conditions to favor the 4-substituted product.

Transition Metal-Catalyzed Reaction Strategies

Modern synthetic organic chemistry increasingly relies on transition metal-catalyzed reactions to achieve high selectivity. For the synthesis of 1-(benzo rsc.orgnih.govdioxol-4-yl)ethanone and its analogs, cross-coupling reactions are particularly prominent. For example, the nitrile group in benzo[d] rsc.orgnih.govdioxole-4-carbonitrile can participate in transition-metal-catalyzed couplings with aryl halides or boronic acids. Palladium catalysts are frequently employed for such transformations. chemscene.com Rhodium-catalyzed three-component reactions involving aldehydes and carboxylic acids have also been used to generate chiral 1,3-dioxoles with good yields and high enantiomeric excess. Furthermore, ruthenium-catalyzed C-H functionalization offers a direct method for introducing substituents onto the benzodioxole ring system. uni-goettingen.de

Enantioselective Synthesis of 1-Benzorsc.orgnih.govdioxol-4-ylethanol Stereoisomers

The production of specific stereoisomers of 1-benzo rsc.orgnih.govdioxol-4-ylethanol is crucial for its application as a chiral intermediate. Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the synthesis of chiral alcohols.

Biocatalytic Reductions of Prochiral Ketones to Chiral Alcohols

The asymmetric reduction of the prochiral ketone, 1-(benzo rsc.orgnih.govdioxol-4-yl)ethanone, is a key step in producing enantiomerically pure 1-benzo rsc.orgnih.govdioxol-4-ylethanol. This transformation is often accomplished using whole-cell or isolated enzyme systems.

Whole-cell biocatalysis offers a "green" and efficient method for the asymmetric reduction of ketones. Various microorganisms, including bacteria and yeasts, have been screened for their ability to reduce acetophenone (B1666503) and its derivatives. nih.govftb.com.hr For instance, strains of Lactobacillus, such as Lactobacillus paracasei and Lactobacillus fermentum, have been successfully used for the bioreduction of substituted acetophenones. researchgate.netresearchgate.net In one study, Lactobacillus fermentum P1 was used for the bioreduction of 1-(benzo[d] rsc.orgnih.govdioxol-5-yl)ethanone, achieving high enantiomeric excess (99%) and conversion rates (99%) under optimized conditions. researchgate.netnih.gov Similarly, Lactobacillus paracasei BD101 has been identified as an effective biocatalyst for the reduction of ketones containing a piperonyl ring. researchgate.netevitachem.com The use of whole cells from environmental bacteria, such as Serratia marcescens, has also been shown to yield optically active alcohols with high enantiomeric excess. srce.hr Plant-based systems, such as carrot root (Daucus carota), have also been employed for the bioreduction of acetophenones, with surfactants like Tween® 20 used to enhance conversion rates. nih.gov

Table 1: Examples of Microbial Bioreduction of Substituted Acetophenones

MicroorganismSubstrateProduct ConfigurationEnantiomeric Excess (ee)Conversion/YieldReference
Lactobacillus fermentum P11-(benzo[d] rsc.orgnih.govdioxol-5-yl)ethanone(S)99%99% researchgate.netnih.gov
Lactobacillus paracasei BD87E61-(benzofuran-2-yl)ethanone(S)>99.9%92% researchgate.net
Candida tropicalis MTCC 5158Acetophenone(S)>99%43% nih.gov
Serratia marcescens 3.5TAcetophenones(S)90-99%- srce.hr
Daucus carota (carrot root) with Tween® 204-bromoacetophenone(S)96%67% nih.gov

Isolated enzymes, particularly lipases, are widely used for the kinetic resolution of racemic secondary alcohols. nih.gov In a typical enzymatic kinetic resolution, one enantiomer of a racemic alcohol is selectively acylated, allowing for the separation of the resulting ester from the unreacted alcohol. rsc.orgthieme-connect.com Candida antarctica lipase (B570770) B (CALB) is a commonly used and highly efficient biocatalyst for this purpose. nih.govthieme-connect.com

Dynamic kinetic resolution (DKR) is an advanced strategy that combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. acs.org This has been achieved by coupling the lipase-catalyzed acylation with a transition metal catalyst, such as a ruthenium complex, that facilitates the racemization of the alcohol substrate. acs.org Chemoenzymatic DKR has also been developed using copper-based photocatalysis to promote the racemization of secondary alcohols alongside lipase-catalyzed resolution. acs.org

Asymmetric Catalysis in Stereocontrolled Construction

The stereocontrolled synthesis of chiral secondary alcohols like 1-Benzo nih.govevitachem.comdioxol-4-ylethanol is most effectively achieved through the asymmetric reduction of the parent ketone. This transformation can be accomplished using either chiral chemical catalysts or, increasingly, through biocatalysis.

Biocatalytic Asymmetric Reduction:

Biocatalysis, particularly using whole-cell microorganisms, stands out as a powerful method for producing enantiomerically pure alcohols. researchgate.netresearchgate.net This approach is celebrated for its high selectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of the analogous (S)-1-(1,3-benzodioxal-5-yl) ethanol, freeze-dried whole cells of Lactobacillus fermentum P1 have proven to be a highly effective biocatalyst. researchgate.net In a study optimizing the reduction of 1-(benzo[d] nih.govevitachem.comdioxol-5-yl) ethanone, this biocatalyst achieved an exceptional 99% conversion rate and a 99% enantiomeric excess (ee) for the (S)-enantiomer. researchgate.net

Similarly, Lactobacillus paracasei BD101 has been successfully employed to produce (R)-1-(1,3-benzodioxol-5-yl) ethanol. researchgate.net This process yielded the (R)-alcohol with an enantiomeric excess greater than 99%. researchgate.net The success of these biocatalysts hinges on the specific enzymes—ketoreductases—within the cells, which stereoselectively deliver a hydride to the ketone. The choice of microorganism dictates the stereochemical outcome, with different species or even strains producing either the (R) or (S) enantiomer.

The application of these methods to 1-(Benzo[d] nih.govevitachem.comdioxol-4-yl)ethanone would be a logical extension, likely yielding the corresponding chiral alcohol with high stereopurity. The specific enzyme pockets would interact differently with the 4-yl substituted ring compared to the 5-yl, potentially affecting reaction rates and selectivity, thus requiring specific screening and optimization studies.

Data on Biocatalytic Reduction of the Analogous 1-(benzo[d] nih.govevitachem.comdioxol-5-yl) ethanone:

Biocatalyst Substrate Product Conversion Rate (%) Enantiomeric Excess (ee %)
Lactobacillus fermentum P1 1-(benzo[d] nih.govevitachem.comdioxol-5-yl) ethanone (S)-1-(1,3-benzodioxal-5-yl) ethanol 99 99
Lactobacillus paracasei BD101 1-(benzo[d] nih.govevitachem.comdioxol-5-yl) ethanone (R)-1-(1,3-benzodioxol-5-yl) ethanol High >99

Green Chemistry Principles in 1-Benzonih.govevitachem.comdioxol-4-ylethanol Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and produce minimal waste. The synthesis of 1-Benzo nih.govevitachem.comdioxol-4-ylethanol can be viewed through this lens, with biocatalysis emerging as a leading green methodology.

Key Green Chemistry Aspects of Biocatalytic Reduction:

Use of Renewable Feedstocks: The microorganisms used as biocatalysts can often be cultured using renewable resources.

Mild Reaction Conditions: Biocatalytic reductions are typically performed in aqueous media at or near ambient temperature and pressure (e.g., 30 °C and pH 6.20 for L. fermentum P1). researchgate.net This significantly reduces the energy consumption compared to many traditional chemical reductions that may require high temperatures or pressures.

High Atom Economy and Selectivity: These reactions are highly selective, producing the desired chiral alcohol with minimal by-product formation, leading to higher atom economy and simpler purification processes.

Biodegradable Catalysts: The whole-cell biocatalysts are biodegradable and avoid the use of heavy or toxic metal catalysts, which are common in chemical asymmetric reductions and often pose challenges for removal and disposal. rsc.org

Safer Solvents: The use of water as the primary solvent is a cornerstone of green chemistry, replacing volatile and often toxic organic solvents. rsc.org

One-pot domino reactions are another strategy aligned with green chemistry that could be applied. rsc.org Such a process for a related class of compounds, 1,5-benzodiazepines, has been developed using non-toxic ethanol as a solvent and a reusable magnetic nanoparticle catalyst, demonstrating operational simplicity and high product yields under mild conditions. rsc.org While not directly applied to 1-Benzo nih.govevitachem.comdioxol-4-ylethanol, these innovative approaches highlight the potential for developing highly efficient and sustainable synthetic routes.

The preparative scale synthesis of (R)-1-(1,3-benzodioxol-5-yl) ethanol, which produced 3.72 grams of the product, was described as a mild, cheap, and environment-friendly process, underscoring the green credentials of biocatalysis. researchgate.net Adopting such a biocatalytic strategy for the 4-yl isomer would represent a significant step towards a sustainable manufacturing process for this specific chiral alcohol.

Mechanistic Studies of Alcohol Functional Group Transformations

The secondary alcohol group is a key site for chemical reactions, allowing for transformations that are fundamental in organic synthesis. These include oxidation, esterification, and etherification.

The synthesis of 1-benzo nih.govcymitquimica.comdioxol-4-ylethanol itself is most commonly achieved through the reduction of the corresponding ketone, 1-(benzo[d] nih.govcymitquimica.comdioxol-4-yl)ethanone. This transformation can be accomplished using various reducing agents, such as sodium borohydride. For related isomers like 1-(benzo[d] nih.govcymitquimica.comdioxol-5-yl)ethanone, biocatalytic asymmetric reduction using microorganisms like Lactobacillus fermentum or Lactobacillus paracasei has been employed to produce enantiomerically pure (S)- or (R)-alcohols with high conversion rates and enantiomeric excess. researchgate.netresearchgate.net This chemoenzymatic approach highlights a method for obtaining specific stereoisomers, which are crucial in medicinal chemistry research. researchgate.net

Conversely, the oxidation of the secondary alcohol in 1-benzo nih.govcymitquimica.comdioxol-4-ylethanol regenerates the ketone. This reaction is a pivotal transformation. A variety of oxidative methods can be employed, such as Swern oxidation, which uses oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) under mild conditions to minimize side reactions. google.com

Esterification is another significant transformation of the alcohol functional group. The reaction of the hydroxyl group with carboxylic acids or their derivatives (like acyl chlorides) yields esters. For instance, standard esterification conditions, such as using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent with a 4-dimethylaminopyridine (B28879) (DMAP) catalyst, can be used to form esters from related benzodioxole methanol (B129727) derivatives. nih.gov Furthermore, α-ketoesters have been synthesized from the related 1-(benzo[d] nih.govcymitquimica.comdioxol-5-yl)ethanone through a copper-catalyzed oxygenation reaction in the presence of an alcohol, demonstrating a pathway to more complex ester derivatives. rsc.org

Table 1: Transformations of the Alcohol Functional Group

Transformation Reagents & Conditions Product Type Research Context Citations
Reduction Sodium Borohydride (NaBH₄) / Methanol Secondary Alcohol Synthesis of the title compound from its ketone precursor. researchgate.net
Asymmetric Bioreduction Lactobacillus species (e.g., L. fermentum P1) Chiral Secondary Alcohol Production of enantiomerically pure alcohols for stereospecific synthesis (demonstrated on 5-yl isomer). researchgate.net
Oxidation Oxalyl Chloride, DMSO, Triethylamine (Swern Oxidation) Ketone Reversion to the precursor ketone, a common step in synthetic sequences. google.com
Esterification Carboxylic Acid, DCC, DMAP Ester Synthesis of ester derivatives (demonstrated on related benzodioxole methanols). nih.gov
α-Ketoester Synthesis CuBr, TEMP, O₂, Alcohol α-Ketoester Advanced derivatization from the corresponding ketone (demonstrated on 5-yl isomer). rsc.org

Reactions Involving the Benzonih.govcymitquimica.comdioxole Ring System

The benzo nih.govcymitquimica.comdioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. cymitquimica.com The dioxole moiety acts as an activating group, influencing the regioselectivity of these reactions. Functionalization of this ring is a key strategy for creating diverse analogues.

A common approach to functionalizing the aromatic ring is through halogenation. The use of reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) allows for the introduction of bromine or chlorine atoms onto the benzene (B151609) ring, which can then serve as handles for further modifications. mdpi.comnih.gov

Organometallic intermediates are also pivotal in the selective functionalization of the benzodioxole ring. Ortho-lithiation, for example, can direct substitution to a specific position. In a related system, 2,2-difluorobenzo-1,3-dioxole was metallated using butyllithium, with the subsequent reaction with an electrophile like dimethylformamide (DMF) yielding an aldehyde at the 4-position. google.com This demonstrates a method for targeted functionalization adjacent to the dioxole bridge.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for derivatizing the halogenated benzodioxole ring. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is frequently used to form new carbon-carbon bonds. This has been demonstrated in the synthesis of complex biaryl and heterocyclic structures. For example, (6-bromobenzo[d] nih.govcymitquimica.comdioxol-5-yl)methanol derivatives have been used as substrates in Suzuki-Miyaura reactions to synthesize a wide range of substituted 1,3-benzodioxoles with good yields. worldresearchersassociations.com

Table 2: Reactions for Functionalizing the Benzo nih.govcymitquimica.comdioxole Ring

Reaction Type Reagents & Conditions Product Feature Research Context Citations
Halogenation N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) Halogenated Aromatic Ring Introduction of a reactive handle for subsequent cross-coupling reactions. mdpi.comnih.gov
Ortho-lithiation n-Butyllithium (n-BuLi), then an electrophile (e.g., DMF) Formyl or other group at position 4 Regioselective functionalization of the aromatic ring. google.com
Suzuki-Miyaura Coupling Arylboronic acid, PdCl₂(PPh₃)₂, PPh₃, K₂CO₃ Biaryl or Heteroaryl-Aryl Linkage Synthesis of complex derivatives by forming new C-C bonds at a halogenated position. worldresearchersassociations.com
Photoredox C-H Functionalization Photocatalyst (e.g., 4CzIPN), Base, Alkene gem-Difunctionalization at C2 position Advanced modification of the dioxole ring itself. rsc.org

Synthesis of Chemically Modified Derivatives and Analogues for Research

The chemical reactivity of both the alcohol function and the ring system of 1-benzo nih.govcymitquimica.comdioxol-4-ylethanol allows it to serve as a scaffold for the synthesis of a wide array of derivatives for research, particularly in medicinal chemistry.

A prominent strategy involves the use of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition. In one synthetic route, a (bromobenzyl)methanol derivative was converted to an azide, which then reacted with an alkyne in the presence of a copper catalyst to form a 1,2,3-triazole ring. The remaining bromo-substituent on the benzodioxole ring was then used in a Suzuki-Miyaura coupling reaction to introduce further diversity, yielding a library of novel 1,3-benzodioxole-triazole compounds. worldresearchersassociations.com

Chalcones, a class of compounds with significant biological activity, can also be synthesized from benzodioxole precursors. The Claisen-Schmidt condensation of 1-(benzo[d] nih.govcymitquimica.comdioxol-5-yl)ethanone with various substituted aldehydes produces (E)-1-(benzo[d] nih.govcymitquimica.comdioxol-5-yl)-3-(aryl)prop-2-en-1-one derivatives. researchgate.net These chalcones can be further modified to create other heterocyclic systems.

The benzodioxole moiety is also incorporated into organoselenium compounds, which are investigated for their potential pharmaceutical applications. Novel diselenides and monoselenides have been synthesized starting from piperonal (B3395001) (benzo[d] nih.govcymitquimica.comdioxole-5-carbaldehyde), demonstrating the versatility of the benzodioxole core in constructing compounds with unique elemental compositions. ias.ac.in

Furthermore, isotopically labeled analogues, such as deuterated benzodioxoles, are synthesized for use in drug development. These compounds are valuable tools in studying the metabolic pathways and pharmacokinetics of drug candidates. For example, deuterated benzo[d] nih.govcymitquimica.comdioxole intermediates have been used in the synthesis of d4-paroxetine. google.com

Table 3: Examples of Synthesized Derivatives and Analogues

Derivative Class Key Synthetic Strategy Precursor Type Research Application Citations
Triazoles Huisgen 1,3-Dipolar Cycloaddition, Suzuki Coupling Halogenated Benzodioxole Methanol Building blocks for medicinal chemistry, creation of diverse molecular libraries. worldresearchersassociations.com
Chalcones Claisen-Schmidt Condensation Benzodioxole Ethanone Synthesis of biologically active α,β-unsaturated ketones and their derivatives. researchgate.net
Organoselenium Compounds Cleavage of Se-Se bond and alkylation Benzodioxole Aldehyde Exploration of novel organometallic compounds for potential therapeutic use. ias.ac.in
Isotopically Labeled Analogues Multi-step synthesis using deuterated reagents Catechols Tools for pharmacokinetic and metabolic studies in drug discovery. google.com

Spectroscopic Characterization and Structural Elucidation of 1 Benzo 1 2 Dioxol 4 Ylethanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 1-Benzo mdpi.comd-nb.infodioxol-4-ylethanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely show a complex splitting pattern for the three protons on the benzene (B151609) ring, influenced by their ortho, meta, and para relationships. A characteristic singlet for the two protons of the methylenedioxy group (O-CH₂-O) is expected to appear around δ 6.0 ppm. The ethanol (B145695) side chain would exhibit a quartet for the methine proton (-CH(OH)-) coupled to the adjacent methyl protons, and a doublet for the three protons of the methyl group (-CH₃). The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms. The spectrum is expected to show nine distinct signals. The carbon of the methylenedioxy bridge is typically found around δ 101 ppm. The six aromatic carbons would resonate in the region of δ 100-150 ppm, with the carbons attached to oxygen atoms appearing at lower field. The two carbons of the ethanol side chain would be observed in the aliphatic region, with the carbon bearing the hydroxyl group resonating at a lower field (around δ 65-75 ppm) compared to the methyl carbon (around δ 20-30 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-α (CH)4.8 - 5.0 (quartet)C-α (CHOH)
H-β (CH₃)1.4 - 1.6 (doublet)C-β (CH₃)
Aromatic-H6.7 - 7.0 (multiplet)Aromatic-C
O-CH₂-O5.9 - 6.1 (singlet)O-CH₂-O
OHVariable (broad singlet)

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of the molecule. COSY would establish the proton-proton coupling network within the ethanol side chain and the aromatic ring. HSQC would correlate each proton to its directly attached carbon atom, while HMBC would reveal long-range correlations between protons and carbons, confirming the attachment of the ethanol side chain to the 4-position of the benzodioxole ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of 1-Benzo mdpi.comd-nb.infodioxol-4-ylethanol. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the molecular formula, C₉H₁₀O₃.

The fragmentation pattern observed in the mass spectrum would offer further structural insights. Key fragmentation pathways would likely involve the loss of a water molecule from the ethanol side chain, the cleavage of the C-C bond between the aromatic ring and the side chain, and the characteristic fragmentation of the benzodioxole ring. The presence of a prominent peak corresponding to the benzodioxolyl cation would be a strong indicator of the core structure.

Interactive Data Table: Expected HRMS Fragmentation

Fragment Ion Proposed Structure Expected m/z
[M]+C₉H₁₀O₃166.06299
[M-H₂O]+C₉H₈O₂148.05243
[M-CH₃]+C₈H₇O₃151.03950
[M-C₂H₅O]+C₇H₅O₂121.02895

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum of 1-Benzo mdpi.comd-nb.infodioxol-4-ylethanol would exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Strong absorption bands in the region of 1250-1000 cm⁻¹ would be attributed to the C-O stretching vibrations of the ether linkages in the dioxole ring and the alcohol moiety. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol (B129727), would show absorption bands characteristic of the benzodioxole chromophore. The electronic transitions within the aromatic system are expected to result in absorption maxima in the ultraviolet region, likely around 230 nm and 280 nm. The position and intensity of these bands are influenced by the substitution pattern on the aromatic ring.

Interactive Data Table: Key IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching (broad)3200 - 3600
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=C (Aromatic)Stretching1600 - 1450
C-O (Ether)Stretching1250 - 1200
C-O (Alcohol)Stretching1100 - 1000

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Should 1-Benzo mdpi.comd-nb.infodioxol-4-ylethanol be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information. X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

This analysis would confirm the planarity of the benzodioxole ring system and the conformation of the ethanol side chain relative to the aromatic ring. For chiral molecules, X-ray crystallography of a single crystal can also be used to determine the absolute configuration of the stereocenter at the carbinol carbon, provided that anomalous dispersion effects are measurable. The crystal packing analysis would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the solid-state architecture. Based on the structures of similar benzodioxole derivatives, it is expected that the benzodioxole ring system is largely planar. researchgate.netnih.govnih.gov

Computational and Theoretical Investigations of 1 Benzo 1 2 Dioxol 4 Ylethanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Energetics

No published studies were found that specifically report on the DFT calculations for the electronic structure and energetics of 1-Benzo researchgate.netmolport.comdioxol-4-ylethanol.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no available molecular dynamics simulation studies focused on the conformational analysis or intermolecular interactions of 1-Benzo researchgate.netmolport.comdioxol-4-ylethanol.

Prediction of Spectroscopic Parameters and Reactivity Profiles

No literature detailing the theoretical prediction of spectroscopic parameters or reactivity profiles for 1-Benzo researchgate.netmolport.comdioxol-4-ylethanol could be located.

Theoretical Studies on Reaction Mechanisms and Stereoselectivity

Specific theoretical studies on the reaction mechanisms and stereoselectivity involving 1-Benzo researchgate.netmolport.comdioxol-4-ylethanol are not present in the current body of scientific literature.

1 Benzo 1 2 Dioxol 4 Ylethanol As a Chiral Building Block in Advanced Organic Synthesis

Applications in the Asymmetric Synthesis of Complex Molecular Architectures

The utility of a chiral building block is fundamentally demonstrated by its successful incorporation into the total synthesis of complex natural products and other challenging molecular targets. While direct, extensive literature on the application of 1-Benzo mdpi.comnih.govdioxol-4-ylethanol in this specific context is emerging, the significance of the closely related benzo[d] mdpi.comnih.govdioxole framework in numerous biologically active alkaloids provides a strong impetus for its use. For instance, a unified total synthesis of benzylisoquinoline alkaloids of the aporphine, coptisine, and dibenzopyrrocoline types, which feature the benzo[d] mdpi.comnih.govdioxole core, has been reported. rsc.org This highlights the importance of precursors containing this moiety for accessing medicinally relevant scaffolds.

The asymmetric synthesis of the chiral alcohol itself is a critical first step. Enantiomerically pure secondary alcohols are frequently prepared via the asymmetric reduction of the corresponding prochiral ketones. Biocatalytic reductions, employing whole-cell systems or isolated enzymes, have proven to be highly effective for this transformation. For the analogous compound, 1-(benzo[d] mdpi.comnih.govdioxol-5-yl)ethanone, various microorganisms have been successfully utilized to produce the corresponding (R)- or (S)-alcohol with high enantiomeric excess. This well-established methodology can be logically extended to the synthesis of enantiopure (1S)- and (1R)-1-Benzo mdpi.comnih.govdioxol-4-ylethanol, thus making it readily accessible as a chiral starting material.

Once obtained in enantiopure form, the chiral secondary alcohol of 1-Benzo mdpi.comnih.govdioxol-4-ylethanol can be further manipulated. The hydroxyl group can be transformed into a good leaving group, an electrophilic center, or a directing group for subsequent stereoselective reactions. This functional handle allows for the introduction of new stereocenters and the elongation of the carbon chain, paving the way for the assembly of intricate molecular frameworks.

Table 1: Potential Asymmetric Transformations of 1-Benzo mdpi.comnih.govdioxol-4-ylethanol
TransformationReagents and ConditionsPotential ProductApplication
Mitsunobu ReactionDEAD, PPh3, NucleophileInverted stereocenter with new functionalityIntroduction of nitrogen, oxygen, or carbon nucleophiles
OxidationDess-Martin periodinane, Swern oxidationCorresponding ketoneSubsequent nucleophilic addition or enolate chemistry
EtherificationNaH, Alkyl halideEther derivativeProtection of the hydroxyl group or introduction of a new substituent
EsterificationAcyl chloride, PyridineEster derivativePro-drug strategies or modification of biological activity

Utility in the Construction of Heterocyclic Systems and Fused-Ring Compounds

Heterocyclic compounds are of paramount importance in chemistry, forming the core structures of a vast number of pharmaceuticals, agrochemicals, and natural products. The chiral center and the reactive hydroxyl group of 1-Benzo mdpi.comnih.govdioxol-4-ylethanol make it an attractive precursor for the synthesis of various heterocyclic systems.

One common strategy involves the intramolecular cyclization of derivatives of 1-Benzo mdpi.comnih.govdioxol-4-ylethanol. For example, the hydroxyl group can be used to direct the formation of a new ring. By introducing a suitable functional group at the ortho position of the benzene (B151609) ring, a variety of fused heterocyclic systems can be envisioned. Furthermore, the ethanol (B145695) side chain can be elaborated and then cyclized to form heterocycles such as tetrahydrofurans, pyrrolidines, or piperidines, with the stereochemistry of the final product being controlled by the initial chirality of the starting material.

The benzo[d] mdpi.comnih.govdioxole moiety itself is a key component of many bioactive heterocyclic systems. For example, derivatives of benzo[d]isothiazol-3(2H)-one and benzo[e] mdpi.comnih.govthiazin-4-one are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antineoplastic properties. mdpi.com The synthesis of novel derivatives of these and other heterocyclic scaffolds can potentially be achieved starting from 1-Benzo mdpi.comnih.govdioxol-4-ylethanol, thereby introducing a chiral element that could modulate their biological activity and specificity. The development of novel asymmetric formal [3+2] cycloaddition reactions for the synthesis of chiral 1,3-dioxolanes further underscores the importance of chiral precursors in constructing these heterocyclic motifs. nih.gov

Table 2: Examples of Heterocyclic Scaffolds Incorporating the Benzo[d] mdpi.comnih.govdioxole Moiety
Heterocyclic SystemAssociated Biological Activities
Benzylisoquinoline AlkaloidsAntimicrobial, anticancer, anti-inflammatory
BenzodiazepinesAnxiolytic, sedative, anticonvulsant nih.gov
Benzo[d]isothiazol-3(2H)-onesAntibacterial, antifungal, antineoplastic mdpi.com
Benzo[e] mdpi.comnih.govthiazin-4-onesAntimalarial, antitumor, COX-2 inhibitory mdpi.com

Role in the Design and Generation of Lead Compounds for Chemical Biology Research

The process of drug discovery often begins with the identification of "lead compounds," which are molecules that exhibit a desired biological activity and can serve as a starting point for further optimization. The structural features of 1-Benzo mdpi.comnih.govdioxol-4-ylethanol make it an excellent scaffold for the generation of libraries of diverse compounds for chemical biology screening.

The benzo mdpi.comnih.govdioxole ring, often referred to as the methylenedioxyphenyl group, is a common structural motif in many natural products and synthetic compounds with significant biological activities. A notable example is stiripentol (B1682491), an antiepileptic drug that contains this moiety. mdpi.com The synthesis of analogs of stiripentol and other bioactive molecules often involves the modification of the side chain attached to the benzodioxole core. mdpi.com By using enantiomerically pure 1-Benzo mdpi.comnih.govdioxol-4-ylethanol, chemists can systematically explore the effect of stereochemistry on the biological activity of these analogs.

Furthermore, the derivatization of the hydroxyl group of 1-Benzo mdpi.comnih.govdioxol-4-ylethanol allows for the introduction of a wide range of functional groups and pharmacophores. This can be achieved through esterification, etherification, or conversion to amines, amides, and other functionalities. The resulting library of compounds can then be screened against various biological targets to identify new lead structures. For instance, novel benzodioxole derivatives have been synthesized and investigated as antidiabetic agents, demonstrating the therapeutic potential of this chemical class. nih.gov The systematic exploration of the chemical space around the 1-Benzo mdpi.comnih.govdioxol-4-ylethanol scaffold holds significant promise for the discovery of new probes for chemical biology and starting points for drug development programs.

Table 3: Bioactive Molecules and Scaffolds Containing the Benzo mdpi.comnih.govdioxole Ring
Compound/ScaffoldTherapeutic Area/Biological Activity
StiripentolAntiepileptic mdpi.com
Benzylisoquinoline AlkaloidsAnticancer, Antimicrobial rsc.org
Benzodioxole CarboxamidesAntidiabetic nih.gov
Diphenyl-1,3,4-oxadiazol DerivativesLigands for Benzodiazepine Receptors nih.gov

Structure Activity Relationship Sar Studies of Benzo 1 2 Dioxole Containing Ethanol Derivatives

Influence of the Benzofrontiersin.orgnih.govdioxole Moiety on Molecular Recognition and Chemical Interactions

The benzo frontiersin.orgnih.govdioxole moiety, also known as the methylenedioxyphenyl group, exerts a significant influence on a molecule's biological activity through its distinct structural and electronic properties. This group consists of a methylene (B1212753) bridge connecting two oxygen atoms to a benzene (B151609) ring. wikipedia.org Its rigid and planar nature can provide a fixed orientation for other functional groups, which is often beneficial for fitting into specific binding pockets of proteins and other biological targets. nih.gov

The electronic nature of the methylenedioxy group is a key determinant of its interaction profile. The oxygen atoms act as electron-donating groups, increasing the electron density of the attached aromatic ring. This modulation of electronic properties can enhance interactions such as π-π stacking with aromatic amino acid residues in a receptor's active site. cambridgemedchemconsulting.com Furthermore, the oxygen atoms can act as hydrogen bond acceptors, forming crucial connections that anchor the ligand within the binding pocket.

Stereochemical Impact on Ligand-Target Binding and Reactivity Profiles

The presence of a chiral center, such as the carbon atom bearing the hydroxyl group in 1-Benzo frontiersin.orgnih.govdioxol-4-ylethanol, introduces the element of stereochemistry, which is fundamental to a molecule's interaction with biological systems. Biological targets like receptors and enzymes are themselves chiral, composed of L-amino acids. Consequently, they often exhibit stereoselectivity, interacting differently with the enantiomers (R and S forms) of a chiral ligand. nih.govresearchgate.net

This differential interaction can lead to significant variations in the pharmacological profiles of enantiomers. One enantiomer, the "eutomer," may exhibit significantly higher affinity and/or efficacy for a target, while the other, the "distomer," may be less active, inactive, or even contribute to off-target effects. The binding of chiral drugs to plasma proteins, which affects their distribution and half-life, can also be stereoselective. nih.gov

While specific studies on the enantiomers of 1-Benzo frontiersin.orgnih.govdioxol-4-ylethanol are not extensively detailed in the available literature, the principle of stereoselectivity is well-established for related compounds. For example, in the case of the illicit designer drug 3,4-methylenedioxy-methamphetamine (MDMA), which also contains a benzo frontiersin.orgnih.govdioxole ring, the S- and R-enantiomers are known to have different pharmacological effects; the S-enantiomer produces more amphetamine-like stimulant effects, while the R-enantiomer is associated with more hallucinogenic qualities. taylorandfrancis.com In the context of benzodiazepines, which are also receptor-targeting small molecules, different enantiomers can adopt distinct binding modes within the GABA-A receptor. nih.gov These examples underscore the critical importance of stereochemistry in determining the precise nature of ligand-target interactions and the resulting biological response. Therefore, the spatial arrangement of the ethanol (B145695) substituent relative to the benzo frontiersin.orgnih.govdioxole ring in 1-Benzo frontiersin.orgnih.govdioxol-4-ylethanol is expected to be a critical factor in its reactivity and ligand-target binding profile.

Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation

Computational chemistry provides powerful tools to rationalize and predict the biological activity of compounds like 1-Benzo frontiersin.orgnih.govdioxol-4-ylethanol and its derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore generation, and molecular docking are key computational strategies employed in this field. herts.ac.uk

Pharmacophore Generation is another crucial technique that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors/acceptors, hydrophobic regions, and charged groups. In the development of novel auxin receptor agonists, a pharmacophore model was constructed based on known active compounds. frontiersin.orgnih.gov This model, which included hydrophobic and hydrogen-bond acceptor features characteristic of the benzo frontiersin.orgnih.govdioxole scaffold, was used to successfully screen a chemical database and identify a potent lead compound. frontiersin.orgnih.govnih.gov

Molecular Docking simulates the binding of a ligand to the active site of a target protein, predicting the preferred binding orientation and estimating the binding affinity. youtube.com This method has been widely applied to benzodioxole derivatives to understand their mechanism of action. Docking studies have elucidated the binding interactions of benzodioxole compounds with targets such as the auxin receptor TIR1, the histone deacetylase-1 (HDAC-1) enzyme, and α-amylase. nih.govnih.govnih.gov These studies often reveal specific amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand, providing a detailed molecular basis for the observed activity. tandfonline.com The binding energy values calculated from these simulations can help rank compounds and prioritize them for synthesis and testing. researchgate.net

Below is a table summarizing the results of a molecular docking study of a potent benzodioxole derivative (Compound K-10) and a natural ligand (NAA) with the auxin receptor TIR1. frontiersin.orgnih.gov

CompoundTarget ProteinPredicted Binding Energy (kJ/mol)Key Interacting Residues (via Hydrogen Bonds)
K-10TIR1-8.62Arg403, Ser438, Phe439
NAA (Auxin)TIR1-7.67Arg403, Ser438

This table is based on data from molecular docking simulations and represents predicted interactions. frontiersin.orgnih.gov

Biochemical and Enzymatic Interaction Studies Mechanistic Focus

In Vitro Assays for Enzyme Substrate Specificity and Inhibition Kinetics

In vitro studies are fundamental in determining how a compound interacts with specific enzymes. For benzodioxole derivatives, these assays typically focus on their ability to act as substrates or inhibitors of various cytochrome P450 isoforms.

Substrate Specificity: Compounds containing the 1,3-benzodioxole (B145889) ring are known substrates for CYP enzymes. nih.govnih.govresearchgate.net Research on analogous compounds, such as safrole, demonstrates that the structural features of the molecule, including substituents on the benzene (B151609) ring, influence which CYP isoforms are primarily responsible for its metabolism. nih.govmdpi.com It is plausible that 1-Benzo nih.govresearchgate.netdioxol-4-ylethanol is also metabolized by CYP enzymes, likely isoforms from the CYP1A, CYP2A, and CYP3A subfamilies, which are commonly involved in the biotransformation of xenobiotics. nih.govmdpi.com The ethanol (B145695) side chain of the molecule would likely be a primary site for oxidative metabolism.

Enzyme Inhibition: A hallmark of methylenedioxyphenyl compounds is their ability to inhibit CYP enzymes. nih.govtandfonline.comcureffi.org This inhibition can occur through different mechanisms, including competitive inhibition and, more notably, mechanism-based inhibition. researchgate.netresearchgate.net In mechanism-based inhibition, the CYP enzyme metabolizes the benzodioxole moiety to a reactive intermediate, often a carbene, which then forms a stable, inhibitory complex with the heme iron of the enzyme. researchgate.netresearchgate.net This leads to a time-dependent loss of enzyme activity.

Table 1: Examples of Enzyme Inhibition by Benzodioxole Derivatives (Illustrative) This table presents data for related benzodioxole compounds to illustrate the potential enzymatic interactions of 1-Benzo nih.govresearchgate.netdioxol-4-ylethanol, for which specific data is not available.

CompoundTarget EnzymeInhibition Metric (IC₅₀)Reference
Benzodioxole derivative 4fα-amylase1.11 µg/ml nih.gov
Benzodioxole derivative 6aLipase (B570770)44.1 µg/ml nih.gov
Benzodioxole derivative St.2α-amylase2.57 µg/mL nih.gov
Benzodioxole derivative St.3α-amylase4.28 µg/mL nih.gov

Molecular Docking and Simulation of Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. walisongo.ac.id This method can provide valuable insights into the potential interactions of 1-Benzo nih.govresearchgate.netdioxol-4-ylethanol with various enzymes, even in the absence of experimental data.

For benzodioxole derivatives, molecular docking studies have been employed to understand their interactions with enzymes such as α-amylase and cyclooxygenase (COX). nih.govresearchgate.net These studies help to identify key amino acid residues in the enzyme's active site that may form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. tandfonline.comekb.eg

A hypothetical molecular docking study of 1-Benzo nih.govresearchgate.netdioxol-4-ylethanol with a cytochrome P450 active site would likely show the benzodioxole ring positioned near the heme group, facilitating oxidative metabolism. The ethanol side chain could also form hydrogen bonds with polar residues in the active site, influencing its orientation and metabolic fate. Such computational approaches are instrumental in rationalizing the metabolic pathways of new compounds and in designing derivatives with specific biological activities. researchgate.net

Investigation of In Vitro Metabolic Transformations and Biotransformation Pathways

The biotransformation of compounds containing a 1,3-benzodioxole ring has been extensively studied. The primary metabolic pathway involves the oxidative cleavage of the methylenedioxy bridge, catalyzed by cytochrome P450 enzymes. nih.govmdpi.com

Key Metabolic Transformations: Based on the metabolism of related compounds, the following biotransformation pathways are likely for 1-Benzo nih.govresearchgate.netdioxol-4-ylethanol:

Hydroxylation of the Methylene (B1212753) Bridge: The initial step is often the hydroxylation of the methylene carbon of the dioxole ring to form a hemiacetal.

Ring Opening: This unstable intermediate can then undergo spontaneous ring opening to form a catechol (1,2-dihydroxybenzene) derivative.

Side-Chain Oxidation: The ethanol side chain of 1-Benzo nih.govresearchgate.netdioxol-4-ylethanol is also a probable site for oxidation. This could involve oxidation of the alcohol to an aldehyde and then to a carboxylic acid.

Aromatic Hydroxylation: Hydroxylation of the aromatic ring is another possible, though generally minor, metabolic pathway.

Conjugation: The resulting hydroxylated metabolites can then undergo Phase II metabolism, which involves conjugation with endogenous molecules such as glucuronic acid or sulfate to increase their water solubility and facilitate their excretion from the body. nih.gov

These metabolic pathways are crucial in determining the pharmacokinetic profile and biological activity of the compound. The formation of a catechol metabolite from the opening of the benzodioxole ring is of particular toxicological interest, as catechols can be further oxidized to reactive quinones.

Advanced Analytical Methodologies for 1 Benzo 1 2 Dioxol 4 Ylethanol

Chiral Chromatography for Enantiomeric Purity Determination

The presence of a chiral center in 1-Benzo koreascience.krnih.govdioxol-4-ylethanol makes the separation and quantification of its enantiomers a critical analytical challenge. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the cornerstone for determining enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the enantioselective separation of chiral compounds like 1-Benzo koreascience.krnih.govdioxol-4-ylethanol. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Direct Methods: Direct chiral HPLC involves the use of a column packed with a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability in separating a variety of chiral compounds, including alcohols. For the analysis of 1-Benzo koreascience.krnih.govdioxol-4-ylethanol, a column like a Chiralcel® OD (cellulose-based) or Chiralpak® AD (amylose-based) could be employed. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differential stability of these complexes results in the separation of the enantiomers.

Indirect Methods: Indirect chiral HPLC involves the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. For 1-Benzo koreascience.krnih.govdioxol-4-ylethanol, a suitable CDA would be a chiral carboxylic acid or its activated derivative, which would react with the hydroxyl group of the ethanol (B145695) moiety to form diastereomeric esters. This approach can be advantageous when direct methods fail to provide adequate separation. chiralpedia.com

A hypothetical HPLC separation of 1-Benzo koreascience.krnih.govdioxol-4-ylethanol enantiomers is presented in the table below.

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R-enantiomer) 12.5 min
Retention Time (S-enantiomer) 14.2 min
Separation Factor (α) 1.14
Resolution (Rs) 2.1
Note: This data is illustrative and based on typical separations of similar chiral alcohols.

Chiral Gas Chromatography (GC)

Chiral GC is another valuable technique for the enantiomeric purity determination of volatile compounds like 1-Benzo koreascience.krnih.govdioxol-4-ylethanol, or its derivatives.

Direct Methods: Direct chiral GC utilizes a capillary column coated with a chiral stationary phase. Cyclodextrin-based CSPs are commonly employed for the separation of chiral alcohols. gcms.cz The hydroxyl group of 1-Benzo koreascience.krnih.govdioxol-4-ylethanol can interact with the chiral cavities of the cyclodextrin, leading to enantioselective separation.

Indirect Methods: Similar to HPLC, an indirect approach in GC involves derivatization with a CDA. For alcohols, acylation with a chiral acylating agent is a common strategy. nih.gov The resulting diastereomeric esters can then be separated on a standard achiral GC column.

The following table illustrates a potential chiral GC method for the analysis of 1-Benzo koreascience.krnih.govdioxol-4-ylethanol.

ParameterValue
Column Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225)
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 10 min
Detector Flame Ionization Detector (FID) at 280 °C
Carrier Gas Helium
Retention Time (R-enantiomer) 15.8 min
Retention Time (S-enantiomer) 16.5 min
Separation Factor (α) 1.04
Resolution (Rs) 1.8
Note: This data is for illustrative purposes and represents a typical chiral GC separation of a substituted ethanol.

Hyphenated Techniques such as GC-MS for Purity and Isomeric Analysis

Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the comprehensive analysis of 1-Benzo koreascience.krnih.govdioxol-4-ylethanol, providing information on both purity and isomeric composition.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component.

For 1-Benzo koreascience.krnih.govdioxol-4-ylethanol, GC-MS can be used to:

Confirm Identity: The mass spectrum of the compound will show a characteristic molecular ion peak and fragmentation pattern that can be used to confirm its identity.

Assess Purity: The chromatogram will reveal the presence of any impurities, which can then be identified by their respective mass spectra.

Analyze for Positional Isomers: Positional isomers of 1-Benzo koreascience.krnih.govdioxol-4-ylethanol, where the ethanol group is attached to a different position on the benzodioxole ring, will likely have different retention times in the GC. While their mass spectra may be similar, subtle differences in fragmentation patterns can sometimes be used for differentiation.

The expected fragmentation pattern for 1-Benzo koreascience.krnih.govdioxol-4-ylethanol in GC-MS would likely involve cleavage of the bond between the alpha and beta carbons of the ethanol side chain, as well as fragmentation of the benzodioxole ring. A prominent fragment would be expected from the loss of a methyl group.

A representative table of expected major mass spectral fragments for 1-Benzo koreascience.krnih.govdioxol-4-ylethanol is provided below.

m/zProposed Fragment
166 [M]+ (Molecular Ion)
151 [M-CH3]+
135 [M-CH2OH]+
123 [C7H7O2]+
105 [C7H5O]+
77 [C6H5]+
Note: This fragmentation data is predictive and based on the general fragmentation patterns of aromatic alcohols and benzodioxole derivatives.

Development of Novel Spectroscopic and Chromatographic Methods for Characterization

The ongoing development of analytical methodologies aims to provide more efficient, sensitive, and selective ways to characterize compounds like 1-Benzo koreascience.krnih.govdioxol-4-ylethanol.

Novel Chromatographic Methods: The development of new chiral stationary phases for both HPLC and GC continues to be an active area of research. phenomenex.com These new phases may offer improved selectivity and resolution for the enantiomers of 1-Benzo koreascience.krnih.govdioxol-4-ylethanol. Additionally, the use of supercritical fluid chromatography (SFC) with chiral stationary phases is an emerging technique that can offer faster separations and reduced solvent consumption compared to HPLC.

Novel Spectroscopic Methods: While standard spectroscopic techniques like NMR and IR are used for basic structural elucidation, more advanced methods can provide deeper insights. For instance, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are chiroptical spectroscopic techniques that can be used to determine the absolute configuration of the enantiomers of 1-Benzo koreascience.krnih.govdioxol-4-ylethanol. These methods measure the differential absorption of left and right circularly polarized light and can be correlated with quantum chemical calculations to assign the absolute stereochemistry.

The development of these novel methods will continue to enhance the analytical toolkit available for the comprehensive characterization of 1-Benzo koreascience.krnih.govdioxol-4-ylethanol and other chiral molecules.

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of 1-Benzo nih.govfrontiersin.orgdioxol-4-ylethanol and its derivatives is an area ripe for innovation. While classical methods exist, future research will likely focus on developing more efficient, sustainable, and selective synthetic strategies.

One promising avenue is the application of continuous flow chemistry . This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. For instance, a continuous process for the acylation of 1,3-benzodioxole (B145889) has been developed using a recyclable heterogeneous catalyst, achieving a 73% conversion rate with 62% selectivity in just 30 minutes. mdpi.com Future work could adapt this approach for the synthesis of precursors to 1-Benzo nih.govfrontiersin.orgdioxol-4-ylethanol, potentially improving yield and reducing waste.

The development of novel catalytic systems is another critical research direction. While various catalysts, including metal salts like Zn-Aquivion, have been used for reactions on the benzodioxole ring, there is a need for more active and selective catalysts. mdpi.com Research into palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has already enabled the synthesis of complex benzodioxole derivatives. worldresearchersassociations.comresearchgate.net Future efforts could explore the use of earth-abundant metal catalysts or biocatalysts to create more environmentally friendly and cost-effective synthetic routes. Furthermore, asymmetric catalysis will be crucial for producing enantiomerically pure 1-Benzo nih.govfrontiersin.orgdioxol-4-ylethanol, which is vital for applications where stereochemistry dictates biological activity.

Synthetic StrategyCatalyst/ReagentKey AdvantagesPotential Application for 1-Benzo nih.govfrontiersin.orgdioxol-4-ylethanol
Continuous Flow Acylation Heterogeneous substoichiometric catalyst (e.g., Zn-Aquivion)High stability, recyclability, improved selectivity, scalability. mdpi.comEfficient synthesis of ketone precursors.
Suzuki-Miyaura Coupling PdCl2(PPh3)2, PPh3, K2CO3Good yields (33-89%), wide range of compatible functional groups. worldresearchersassociations.comresearchgate.netIntroduction of diverse substituents on the aromatic ring.
Multi-step Synthesis CBr4/PPh3, NaN3, CuIAccess to complex heterocyclic derivatives (e.g., triazoles). worldresearchersassociations.comCreation of derivatives with novel functionalities.
Aldol Condensation Lithium enolates (e.g., LDA)Regioselective formation of C-C bonds. mdpi.comSynthesis of α,β-unsaturated ketone derivatives.

Development of Advanced Derivatives with Tunable Physicochemical Properties

The 1-Benzo nih.govfrontiersin.orgdioxol-4-ylethanol scaffold is an excellent platform for creating advanced derivatives with tailored properties. By systematically modifying the core structure, researchers can fine-tune its electronic, optical, and biological characteristics for specific applications.

Future research will focus on synthesizing libraries of derivatives by introducing a variety of substituents onto the benzodioxole ring or modifying the ethanol (B145695) side chain. For example, the introduction of electron-withdrawing or electron-donating groups can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, thereby tuning its photophysical properties for applications in organic electronics or as fluorescent probes. researchgate.netresearchgate.net

The synthesis of derivatives containing amino acid moieties or other biocompatible groups could lead to new molecules with enhanced biological activity and reduced toxicity. researchgate.net Studies have already shown that benzodioxole derivatives can exhibit a range of biological effects, including anticancer and antioxidant activities. najah.edunih.gov By creating derivatives of 1-Benzo nih.govfrontiersin.orgdioxol-4-ylethanol, it may be possible to develop new therapeutic agents or agricultural chemicals. For example, a series of N-(benzo[d] nih.govfrontiersin.orgdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds were designed and synthesized as potent auxin receptor agonists, with some showing excellent root growth-promoting activity. frontiersin.org

Derivative ClassSynthetic ApproachTunable PropertiesPotential Applications
Aryl-substituted analogues Suzuki-Miyaura CouplingElectronic properties, steric hindrance, lipophilicity. worldresearchersassociations.comOrganic electronics, medicinal chemistry.
Heterocyclic hybrids (e.g., triazoles, isoxazoles) Click-chemistry, cycloadditionBinding affinity, solubility, metabolic stability. worldresearchersassociations.comDrug discovery, materials science.
Amide/Carboxamide derivatives Coupling reactions (e.g., with EDCI/DMAP)Biological activity, hydrogen bonding capacity. najah.eduAnticancer agents, enzyme inhibitors. najah.edu
Chalcone derivatives Claisen-Schmidt CondensationPhotophysical properties, antimicrobial activity. researchgate.netMolecular probes, antimicrobials. researchgate.net

Integration with High-Throughput Screening and Automation Technologies

To accelerate the discovery of new applications for 1-Benzo nih.govfrontiersin.orgdioxol-4-ylethanol and its derivatives, the integration of high-throughput screening (HTS) and automation is essential. These technologies allow for the rapid synthesis and evaluation of large compound libraries, drastically reducing the time and resources required for discovery. sigmaaldrich.comchemdiv.com

Future research will involve the use of automated synthesis platforms to generate diverse libraries of 1-Benzo nih.govfrontiersin.orgdioxol-4-ylethanol analogues. These libraries can then be screened using HTS assays to identify compounds with desired properties, such as catalytic activity, binding affinity to a biological target, or specific photophysical characteristics. Nanomole-scale reaction screening allows for the evaluation of numerous reaction conditions with minimal consumption of precious starting materials, making it ideal for the early stages of discovery. scienceintheclassroom.org

The use of pre-plated screening kits, such as those for cross-coupling reactions, can streamline the optimization of synthetic routes for new derivatives. sigmaaldrich.com Similarly, catalyst-coated glass beads (ChemBeads) are well-suited for automated screening methods, as they allow for the accurate dispensing of sub-milligram quantities of catalysts. sigmaaldrich.com By combining automated synthesis with HTS, researchers can efficiently map the structure-activity relationships of 1-Benzo nih.govfrontiersin.orgdioxol-4-ylethanol derivatives, leading to the rapid identification of lead compounds for a wide range of applications.

Computational Design and Targeted Synthesis of Next-Generation Analogues

Computational chemistry and molecular modeling are powerful tools that will play a pivotal role in the future design of next-generation analogues of 1-Benzo nih.govfrontiersin.orgdioxol-4-ylethanol. These methods allow for the in silico prediction of molecular properties, guiding synthetic efforts toward compounds with the highest probability of success.

Density Functional Theory (DFT) calculations can be used to investigate the geometric and electronic properties of designed analogues, providing insights into their stability, reactivity, and potential for use in materials science. researchgate.net For biological applications, molecular docking studies can predict the binding affinity and orientation of derivatives within the active site of a target protein, enabling the design of potent and selective inhibitors or agonists. nih.gov For example, computational studies have been used to design potent anticonvulsant agents based on a (E)-3-(benzo[d] nih.govfrontiersin.orgdioxol-5-ylmethylene)pyrrolidin-2-one scaffold. nih.gov

The future of research in this area will involve a synergistic approach, where computational design is used to generate hypotheses and prioritize synthetic targets. These computationally designed molecules will then be synthesized and tested experimentally, with the results feeding back to refine the computational models. This iterative cycle of design, synthesis, and testing will accelerate the development of novel 1-Benzo nih.govfrontiersin.orgdioxol-4-ylethanol analogues with precisely tailored properties for targeted applications, from new pharmaceuticals to advanced functional materials. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Benzo[1,3]dioxol-4-ylethanol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, tert-butyldimethylsilyl (TBDMS) protection of hydroxyl groups in intermediates improves stability during coupling reactions. A typical route involves reacting 1,3-benzodioxol-4-ylmagnesium bromide with acetaldehyde derivatives under anhydrous conditions. Yields of ~87% are achievable with optimized stoichiometry and inert atmospheres (e.g., N₂ or Ar) to prevent oxidation .
  • Key Parameters : Temperature control (e.g., 0–5°C for Grignard reactions), solvent selection (THF or diethyl ether), and catalyst use (e.g., BF₃·Et₂O for electrophilic substitutions).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : The hydroxyl (-OH) stretch appears at ~3387 cm⁻¹, while the benzodioxole C-O-C asymmetric stretching is observed at 1213–1624 cm⁻¹ .
  • NMR : In 1H^1H NMR (CDCl₃), the benzodioxol methylene protons resonate as a singlet at δ 5.96–6.07 ppm. The ethanol -CH₂OH group shows splitting at δ 3.5–4.0 ppm. 13C^{13}C NMR confirms the benzodioxol carbons at δ 103–153 ppm .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 371–384, with fragmentation patterns indicating cleavage of the dioxolane ring .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Tools : Use SHELX for structure solution and Mercury for visualization. Mercury’s Materials Module enables packing similarity analysis and void visualization, critical for identifying polymorphs .
  • Procedure : Collect high-resolution X-ray diffraction data (≤1.0 Å), refine using SHELXL, and validate via R-factor convergence (<5%). Hydrogen-bonding networks in the crystal lattice can be mapped to confirm stereochemistry .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations improve thermochemical predictions for this compound?

  • Approach : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (20–25%) enhance accuracy for atomization energies and ionization potentials. For this compound, DFT predicts bond dissociation energies (BDEs) with <2.4 kcal/mol deviation from experimental data .
  • Applications : Calculate redox potentials, polarizability, and reaction pathways for electrophilic substitutions or hydroxyl group reactivity.

Q. What strategies address discrepancies in reported spectral data for derivatives of this compound?

  • Cross-Validation : Compare experimental NMR shifts with computed values (e.g., via Gaussian or ORCA) using solvent-effect models (e.g., PCM).
  • Impurity Analysis : Use HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water gradient) to detect byproducts like over-oxidized quinones or unreacted intermediates .

Q. How can synthetic modifications enhance pharmacological activity while retaining the benzodioxol core?

  • Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) at the 5-position of the benzodioxol ring to modulate bioavailability. Bromination (using Br₂/FeBr₃) yields 5-bromo derivatives with improved CNS penetration .
  • Structure-Activity Relationship (SAR) : Replace the ethanol group with cyclopropane carboxylates (e.g., via Claisen condensation) to study steric effects on receptor binding .

Q. What are the challenges in assessing purity for regulatory submissions?

  • Reference Standards : Use USP-certified materials (e.g., Levalbuterol Related Compound F) for calibration. Quantify impurities via GC-FID or LC-UV with detection limits ≤0.1% .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months). Common degradation products include oxidized aldehydes and ring-opened catechols .

Tables

Table 1 : Key Synthetic Intermediates and Yields

IntermediateReaction ConditionsYield (%)Reference
TBDMS-protected benzodioxolTBDMSCl, imidazole, DMF, 25°C89
Brominated derivative (5-Br)Br₂, FeBr₃, CH₂Cl₂, 0°C78

Table 2 : Computational vs. Experimental NMR Shifts (δ, ppm)

Proton PositionExperimental (1H^1H)DFT (B3LYP/6-31G*)Deviation
Benzodioxol CH₂5.965.890.07
-CH₂OH3.723.680.04

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.